molecular formula C₁₈H₁₇Cl₂F₂N₄OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

货号 B560028
CAS 编号: 1047644-62-1
分子量: 427.32
InChI 键: AHDFWNJLFALBJP-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .


Molecular Structure Analysis

Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .

科学研究应用

  1. 多发性骨髓瘤:Afuresertib与硼替佐米和地塞米松联合应用,对复发或难治性多发性骨髓瘤患者显示出良好的安全性和显著的临床活性。它耐受性良好,毒副作用可控,并显示出有希望的响应率 (Spencer et al., 2013)

  2. 卵巢癌:一项针对复发的铂类耐药性卵巢癌的研究发现,Afuresertib与卡铂和紫杉醇联合使用表现出疗效,最常见的与剂量相关的不良事件是可控的。总体响应率相当高,表明在这种情况下作为治疗选择的潜力很大 (Blagden et al., 2018)

  3. 恶性胸膜间皮瘤:研究表明,Afuresertib在治疗恶性胸膜间皮瘤方面具有潜在用途,它显著抑制了细胞生长并诱导了细胞周期阻滞和凋亡。这种效应被归因于其抑制PI3K/Akt信号通路的关键底物的能力 (Yamaji et al., 2017)

  4. 食管癌:一项研究表明,Afuresertib可能通过抑制大鼠肿瘤组织中PI3K和Akt相关蛋白的表达来发挥其抗肿瘤作用,表明其在治疗这种癌症类型中的潜在用途 (Min et al., 2022)

  5. 慢性淋巴细胞白血病(CLL):在CLL患者中,将Afuresertib与ofatumumab联合应用的临床试验显示,该组合具有活性并且通常耐受良好。然而,中等的响应率和无进展生存期表明,这种组合可能不会比单药治疗提供显著的益处 (Chen et al., 2015)

  6. 朗格汉细胞组织细胞增生症(LCH):在LCH患者中,Afuresertib表现出良好的安全性,并且在治疗原发性和复发/难治性疾病方面显示出活性。这表明其作为LCH的新型治疗选择的潜力 (Arceci et al., 2013)

安全和危害

Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .

属性

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afuresertib

CAS RN

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
770
Citations
M Yamaji, A Ota, MD Wahiduzzaman… - Cancer …, 2017 - Wiley Online Library
… Afuresertib significantly inhibited colony formation by ACC-MESO-4, MSTO-211H, and NCI-… the effect of afuresertib and perifosine on the clonogenicity. Afuresertib but not perifosine …
Number of citations: 50 onlinelibrary.wiley.com
A Spencer, SS Yoon, SJ Harrison… - Blood, The Journal …, 2014 - ashpublications.org
The PI3K/AKT pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance. We conducted …
Number of citations: 139 ashpublications.org
JH Wu, AL Limmer, D Narayanan… - Clinical and …, 2021 - academic.oup.com
… effect of afuresertib, a novel ATP‐competitive AKT inhibitor, in MCC. Specifically, our data demonstrate that afuresertib … The collective effect of afuresertib on cellular signalling pathways …
Number of citations: 4 academic.oup.com
AW Tolcher, A Patnaik, KP Papadopoulos… - Cancer chemotherapy …, 2015 - Springer
… of afuresertib in patients with advanced hematologic malignancies concluded that afuresertib is … In the Phase I dose-escalation study of afuresertib in combination with bortezomib and …
Number of citations: 160 link.springer.com
J Wu, AL Limmer, D Narayanan, H Doan… - Journal of the American …, 2020 - jaad.org
… of MCC cells with afuresertib led to robust inhibition of cell … that the AKT inhibitor afuresertib induces activation of pro-… considerations for the use of afuresertib in the future management …
Number of citations: 1 www.jaad.org
RJ Arceci, CE Allen, I Dunkel, ED Jacobsen, J Whitlock… - Blood, 2013 - Elsevier
… In the first-time-in-human (FTIH) study of the oral pan-AKT inhibitor afuresertib (… daily afuresertib. This observation led to the evaluation of the use of afuresertib in patients with LCH. …
Number of citations: 11 www.sciencedirect.com
B Min, Y Wang, F Liang, CX Wang, F Wang, Z Yang - Disease Markers, 2022 - hindawi.com
… Our results indicated that afuresertib is closely related to the survival, … afuresertib could reduce tumor volume and mass in EC rats through in vivo experiments. In conclusion, afuresertib …
Number of citations: 1 www.hindawi.com
RJ Arceci, CE Allen, IJ Dunkel… - Pediatric blood & …, 2017 - Wiley Online Library
… This trial of afuresertib in patients with LCH showed preliminary clinical efficacy with acceptable tolerability. Afuresertib resulted in disease responses in patients with both treatment-…
Number of citations: 19 onlinelibrary.wiley.com
PM Voorhees, A Spencer, HJ Sutherland, ME O'Dwyer… - 2013 - ashpublications.org
Background Afuresertib (GSK2110183) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM) and single agent …
Number of citations: 30 ashpublications.org
SP Blagden, AL Hamilton, L Mileshkin, S Wong… - Clinical Cancer …, 2019 - AACR
… afuresertib at 50–150 mg/day with intravenous paclitaxel (175 mg/m 2 ) and carboplatin (AUC5) every 3 weeks for six cycles followed by maintenance afuresertib … oral afuresertib at the …
Number of citations: 41 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。